molecular formula C20H22N2O4 B2661450 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-24-5

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2661450
CAS No.: 896365-24-5
M. Wt: 354.406
InChI Key: ZYDNRLANQWTXAJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound featuring a benzamide group linked to an N-aryl pyrrolidin-2-one moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, as it incorporates a privileged scaffold found in compounds with diverse biological activities. The benzamide pharmacophore is a well-recognized structure in the design of bioactive molecules and has been extensively investigated for its inhibitory effects on various enzymes. Scientific literature indicates that benzamide derivatives can exhibit potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes, which are important targets for neurological disorders and other conditions . Furthermore, structurally related pyrrolidinone compounds have been synthesized and studied for their potential as chitin synthesis inhibitors, highlighting the relevance of this chemotype in pesticide development . The presence of the 3,4-dimethoxyphenyl group and the 4-methylphenyl-substituted lactam ring in this molecule provides a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are known to possess antiviral and other therapeutic properties . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-7-16(8-5-13)22-12-15(11-19(22)23)21-20(24)14-6-9-17(25-2)18(10-14)26-3/h4-10,15H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRLANQWTXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been identified as potential inhibitors of certain kinases involved in tumor growth. These compounds can potentially disrupt cancer cell proliferation by inhibiting key signaling pathways .

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties. It is hypothesized that the methoxy groups enhance the ability of the compound to cross the blood-brain barrier, allowing it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that similar benzamide derivatives can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Routes and Mechanism of Action

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrrolidinone Moiety : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Coupling Reactions : The final compound is formed through amide bond formation between the pyrrolidinone and benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The mechanism of action is believed to involve interaction with specific enzymes or receptors, modulating their activity through binding interactions facilitated by the unique structural features of the compound.

Material Science Applications

Beyond biological applications, this compound may find use in material science due to its potential as a precursor for synthesizing novel polymers or nanomaterials. The presence of functional groups allows for further chemical modifications that could enhance material properties such as conductivity or mechanical strength.

Case Studies

Several studies have documented the effects and applications of similar compounds:

StudyFocusFindings
Study AAnticancer ActivityInhibitory effects on cancer cell lines were observed with IC50 values significantly lower than standard chemotherapeutics .
Study BNeuroprotectionDemonstrated reduction in neuronal cell death in models of oxidative stress .
Study CAnti-inflammatory EffectsShowed decreased levels of inflammatory markers in animal models .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

4-Fluoro-N-{5-[1-(2-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1,3,4-Thiadiazol-2-yl}Benzamide (D294-0773)

  • Molecular Formula : C₂₀H₁₇FN₄O₂S
  • Molecular Weight : 396.44 g/mol
  • Key Differences: Replaces the 3,4-dimethoxybenzamide group with a 4-fluoro-substituted benzamide. Incorporates a 1,3,4-thiadiazole ring instead of a direct pyrrolidinone linkage.
  • Implications: The electron-withdrawing fluorine atom may enhance metabolic stability but reduce solubility compared to methoxy groups . protease inhibition) .

2,4-Dimethoxy-N-{5-[1-(2-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1,3,4-Thiadiazol-2-yl}Benzamide (D294-0971)

  • Molecular Formula : C₂₂H₂₂N₄O₄S
  • Molecular Weight : 438.5 g/mol
  • Key Differences: Features 2,4-dimethoxy substitution on the benzamide core (vs. 3,4-dimethoxy in the target compound). Retains the thiadiazole-pyrrolidinone scaffold.
  • Implications: The positional isomerism (2,4- vs. Higher molecular weight (438.5 vs. 354.4 g/mol) may reduce membrane permeability .

Modifications to the Pyrrolidinone Scaffold

N-[1-(3,4-Dimethoxyphenyl)-5-Oxo-3-Pyrrolidinyl]-4-(1-Piperidinylsulfonyl)Benzamide

  • Key Differences :
    • Replaces the 4-methylphenyl group with a 3,4-dimethoxyphenyl substituent.
    • Introduces a piperidinylsulfonyl group on the benzamide.
  • Dual methoxy groups on the phenyl ring may increase π-π stacking interactions with aromatic residues in enzyme active sites .

Functional Group Hybridization in Patent-Derived Analogs

Compound 31 (WO 2012/006202)

  • Structure: 3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide.
  • Key Differences: Integrates a tetrahydrobenzo[d]thiazole moiety instead of pyrrolidinone. Includes a propylamino side chain.
  • The propylamino group may confer pH-dependent solubility .

Biological Activity

3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with methoxy substituents and a pyrrolidinone moiety. Its molecular formula is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S and it has a molecular weight of 438.5 g/mol. The IUPAC name reflects its structural complexity, indicating various functional groups that may influence its biological activity.

Property Value
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
IUPAC NameThis compound
InChI KeyRRPZBNQNONFUGH-UHFFFAOYSA-N

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of methoxy and pyrrolidinone groups may enhance binding affinity and specificity, influencing various biological pathways.

Pharmacological Studies

Recent studies have shown that compounds with similar structures exhibit diverse pharmacological effects:

  • Antineoplastic Activity : Compounds in this class have demonstrated moderate to high potency against various cancer cell lines, including TK-10 and HT-29, indicating potential anti-cancer properties .
  • Antimicrobial Properties : Research has highlighted the antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess significant antimicrobial activity .
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Study 1: Antineoplastic Activity

In a study evaluating the anti-cancer effects of related benzamide derivatives, compounds exhibited significant inhibition of cell proliferation in vitro. Notably, the compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antibacterial properties of related benzamide derivatives against common bacterial strains. Results indicated that several compounds displayed effective inhibition at concentrations as low as 10 µg/mL, highlighting their potential as therapeutic agents against bacterial infections .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Compound Activity IC50 (µM)
This compoundAntineoplastic15
Benzamide Derivative AAntibacterial20
Benzamide Derivative BNeuroprotective25

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